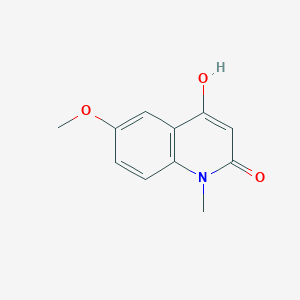

4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one

CAS No.: 223668-09-5

Cat. No.: VC8256898

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 223668-09-5 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 4-hydroxy-6-methoxy-1-methylquinolin-2-one |

| Standard InChI | InChI=1S/C11H11NO3/c1-12-9-4-3-7(15-2)5-8(9)10(13)6-11(12)14/h3-6,13H,1-2H3 |

| Standard InChI Key | DYEJJCQLQRUPRP-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=C(C=C2)OC)C(=CC1=O)O |

| Canonical SMILES | CN1C2=C(C=C(C=C2)OC)C(=CC1=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one (CAS No. 223668-09-5) is a quinolinone derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol. Its IUPAC name, 4-hydroxy-6-methoxy-1-methylquinolin-2-one, reflects the positions of hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents on the quinoline backbone. The compound’s canonical SMILES string, CN1C2=C(C=C(C=C2)OC)C(=CC1=O)O, encodes its structural topology, while its Standard InChIKey (DYEJJCQLQRUPRP-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 223668-09-5 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 4-hydroxy-6-methoxy-1-methylquinolin-2-one |

| SMILES | CN1C2=C(C=C(C=C2)OC)C(=CC1=O)O |

| InChIKey | DYEJJCQLQRUPRP-UHFFFAOYSA-N |

Spectroscopic and Crystallographic Insights

Nuclear magnetic resonance (NMR) studies of analogous 4-hydroxyquinolin-2(1H)-ones reveal distinct spectral patterns. For example, the ¹H NMR spectrum of the related compound 3,3’-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) (referred to as 4b in the literature) exhibits characteristic signals:

-

A singlet at δ = 6.14 ppm corresponding to the methylene bridge proton (q-CH).

-

Exchangeable protons (OH and NH) appearing as broad singlets between δ = 12.08–13.39 ppm .

These features confirm the non-equivalence of quinolinone rings due to restricted rotation, a property critical for understanding the compound’s tautomeric behavior .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one derivatives often involves multi-step strategies. A notable method employs Cu-catalyzed [3+2] cycloaddition (Huisgen-Meldal-Sharpless reaction) to tether triazole moieties to the quinolinone core . For instance, terminal alkynes like 4a–c react with azido-quinolinones (7a–d) in dimethylformamide (DMF) under CuI catalysis to yield triazole-linked bis-quinolinones (8a–l) with yields exceeding 80% .

Key Reaction Steps:

-

Formation of Terminal Alkynes:

-

Cycloaddition:

Reactivity and Functionalization

| Aspect | Recommendation |

|---|---|

| Personal Protection | Gloves, lab coat, goggles |

| Ventilation | Use fume hoods |

| Storage | Cool, dry, inert environment |

| Disposal | Follow hazardous waste protocols |

Future Research Directions

Expanding Therapeutic Applications

Future studies should explore:

-

Structure-Activity Relationships (SAR): Systematic variation of substituents (e.g., alkyl chains, halogens) to optimize antimicrobial potency .

-

Target Identification: Elucidating molecular targets in fungal pathogens using proteomic or genomic approaches.

-

Formulation Development: Enhancing bioavailability through nanoparticle encapsulation or prodrug strategies.

Synthetic Methodology Innovations

Advancements in green chemistry—such as photoflow reactors or biocatalytic routes—could streamline the synthesis of quinolinone derivatives while reducing environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume